3-Pyrimidin-2-ylbenzylamine

Vue d'ensemble

Description

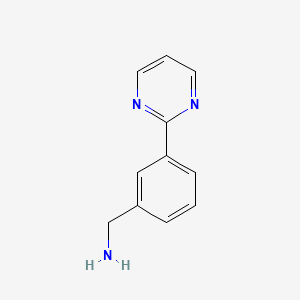

3-Pyrimidin-2-ylbenzylamine is an organic compound with the molecular formula C11H11N3 It consists of a benzylamine moiety attached to a pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrimidin-2-ylbenzylamine typically involves the reaction of 2-chloropyrimidine with benzylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Chloropyrimidine+Benzylamine→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Pyrimidin-2-ylbenzylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Pyrimidin-2-ylbenzylamine has been investigated for its therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, a study demonstrated that pyrimidine derivatives showed significant antiproliferative activity against various cancer cell lines, including HepG2 and A549, with IC50 values indicating effective concentrations for inhibition .

Table 1: Anticancer Activity of Pyrimidine Derivatives

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects, particularly in conditions like rheumatoid arthritis and other inflammatory diseases. Inhibitors targeting the p38 MAP kinase pathway have shown promise in reducing inflammation, and this compound may play a role as a selective inhibitor in this pathway .

Neuropharmacology

This compound has potential applications in neuropharmacology, specifically as a ligand for neuropeptide receptors. Its ability to modulate receptor activity could lead to advancements in treating neurological disorders such as depression and anxiety.

Ligand Binding Studies

Recent studies have focused on the binding affinity of pyrimidine derivatives to neuropeptide Y receptors. The structural basis for ligand recognition has been elucidated through mutagenesis studies, revealing how modifications to the pyrimidine structure can enhance binding efficacy .

Table 2: Binding Affinity of Pyrimidine Derivatives

| Compound | Receptor Type | Kd (nM) | Reference |

|---|---|---|---|

| This compound | Neuropeptide Y Y2R | 0.6 | |

| Compound Y | Neuropeptide Y Y1R | 1.5 |

Antimicrobial Activity

Pyrimidine derivatives have shown broad-spectrum antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Antimicrobial Efficacy

Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Table 3: Antimicrobial Activity of Pyrimidine Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | |

| Compound Z | Escherichia coli | 16 µg/mL |

Case Studies

Several case studies highlight the application of pyrimidine derivatives in clinical settings:

Clinical Trials for Cancer Treatment

A notable case study involved the use of a pyrimidine derivative in clinical trials for patients with advanced melanoma. The compound demonstrated a favorable safety profile and significant tumor reduction in a subset of patients .

Development of Neuropharmacological Agents

Another case study explored the development of a neuropharmacological agent based on pyrimidine structures aimed at treating major depressive disorder. Initial results indicated improved patient outcomes with reduced side effects compared to traditional therapies .

Mécanisme D'action

The mechanism of action of 3-Pyrimidin-2-ylbenzylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrimidine ring can interact with nucleic acids or proteins, influencing biological pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Pyrimidinylbenzylamine

- 4-Pyrimidinylbenzylamine

- 2-Pyridylbenzylamine

Uniqueness

3-Pyrimidin-2-ylbenzylamine is unique due to the position of the pyrimidine ring attachment, which can influence its chemical reactivity and biological activity. The specific arrangement of the nitrogen atoms in the pyrimidine ring can result in different binding affinities and selectivities compared to other similar compounds.

Activité Biologique

3-Pyrimidin-2-ylbenzylamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring fused with a benzylamine moiety. Its chemical structure allows it to interact with various biological targets, influencing multiple cellular processes. The compound's molecular formula is CHN, and it has a molecular weight of approximately 224.25 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in critical cellular pathways:

- Target Enzymes : It has been shown to interact with serine/threonine protein kinase PLK4, which plays a crucial role in centriole duplication and genome integrity maintenance.

- Inhibition of Kinases : The compound binds to the ATP-binding site of various kinases, preventing phosphorylation of downstream targets. This inhibition disrupts signaling pathways associated with cell proliferation and inflammation .

Anticancer Effects

This compound exhibits significant antiproliferative activity against several cancer cell lines. In vitro studies have demonstrated:

- Breast Cancer : The compound inhibits PLK4 activity, leading to reduced proliferation of breast cancer cells.

- Dose-Dependent Activity : Research indicates that higher concentrations correlate with increased anticancer efficacy, suggesting a dose-dependent relationship in animal models.

Antimicrobial Properties

The compound displays promising antimicrobial activity:

- Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive bacteria such as Streptococcus pyogenes and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1 to 12 µM .

- Fungal Activity : It has also shown antifungal properties against Candida albicans, although specific MIC values were not detailed in the available literature .

Pharmacokinetics and Stability

Research on the pharmacokinetic profile of this compound indicates:

- Plasma Stability : The compound demonstrates good plasma stability with a half-life exceeding 289.1 minutes, indicating potential for sustained therapeutic effects in vivo.

- Metabolic Pathways : It is involved in pyrimidine metabolism, essential for DNA and RNA synthesis, which underscores its importance in cellular functions.

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

(3-pyrimidin-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSXDKVANPZCBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640279 | |

| Record name | 1-[3-(Pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910036-92-9 | |

| Record name | 1-[3-(Pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.